1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S13750975
CAS No.
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldeh...

Product Name

1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-methyl-3-(3-methylphenyl)pyrrole-2-carbaldehyde

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)12-6-7-14(2)13(12)9-15/h3-9H,1-2H3

InChI Key

JTAZXNXHDDBFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(C=C2)C)C=O

1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its molecular formula C13H13NOC_{13}H_{13}NO and a molecular weight of 199.25 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, substituted with a 3-methylphenyl group and an aldehyde functional group at the 2-position. The unique structure of this compound combines properties from both aromatic and heterocyclic compounds, making it of interest in various fields of research, including medicinal chemistry and materials science .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring.
  • Condensation Reactions: The aldehyde group can react with amines to form imines or with alcohols to yield acetals, as well as participating in Knoevenagel condensation reactions.

The synthesis of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various methods:

  • Condensation Reaction: A common method involves the reaction of 3-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions.
  • Alternative Synthetic Routes: Other methods may include the use of more environmentally friendly catalysts and solvents or continuous flow synthesis to optimize yield and purity while minimizing waste.

The unique structure of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde lends itself to several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the production of advanced materials, such as conducting polymers or organic semiconductors due to its electronic properties.
  • Medicinal Chemistry: There is potential for this compound to be developed into bioactive molecules that could serve as enzyme inhibitors or receptor modulators .

Several compounds share structural similarities with 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehydeC12H10ClNOC_{12}H_{10}ClNOContains a chlorine substituent, altering reactivity
1-(3-Methylbutyl)-1H-pyrrole-2-carbaldehydeC13H15NOC_{13}H_{15}NOFeatures a longer alkyl chain affecting solubility
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehydeC13H13NOC_{13}H_{13}NOMethyl substitution at a different position
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehydeC13H15NOC_{13}H_{15}NOHas dimethyl substitutions influencing reactivity

The uniqueness of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde lies in its specific combination of functional groups and structural features that influence its chemical behavior and potential applications .

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as 1-methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, reflecting its substitution pattern. The pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) is substituted at position 1 with a methyl group and at position 3 with a 3-methylphenyl moiety. The carbaldehyde functional group (-CHO) occupies position 2 of the pyrrole ring. Alternative nomenclature includes 3-(3-tolyl)-1-methyl-1H-pyrrole-2-carbaldehyde, where "tolyl" denotes the methyl-substituted phenyl group. The CAS Registry Number 1781852-29-6 uniquely identifies this compound in chemical databases.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₃H₁₃NO corresponds to a molecular weight of 199.25 g/mol. The structure comprises a pyrrole core (C₄H₄N) fused with a 3-methylphenyl group (C₇H₇) and a carbaldehyde substituent (-CHO). The absence of chiral centers in the molecule precludes stereoisomerism, rendering the compound achiral. Conformational flexibility arises from free rotation around the single bond connecting the pyrrole ring and the 3-methylphenyl group, though steric hindrance between the methyl substituents may restrict this motion.

Table 1: Molecular Composition

ComponentCountRole in Structure
Carbon13Pyrrole, phenyl, and aldehyde
Hydrogen13Bonded to carbon and nitrogen
Nitrogen1Heteroatom in pyrrole ring
Oxygen1Carbaldehyde functional group

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remain unpublished, analogous structures such as 1-allyl-1H-pyrrole-2-carbaldehyde (CID 10942480) exhibit planar pyrrole rings with dihedral angles between substituents ranging from 15° to 30°. Theoretical models suggest that the 3-methylphenyl group adopts a near-perpendicular orientation relative to the pyrrole plane to minimize steric clashes with the N-methyl group. Density Functional Theory (DFT) calculations predict a bond length of 1.38 Å for the pyrrole C-N bond and 1.21 Å for the aldehyde C=O bond, consistent with typical aromatic and carbonyl bond distances.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • The aldehyde proton resonates as a singlet near δ 9.8–10.1 ppm due to deshielding by the electron-withdrawing carbonyl group.
    • Pyrrole ring protons (positions 4 and 5) appear as doublets between δ 6.5–7.2 ppm, while the N-methyl group exhibits a singlet at δ 3.2–3.5 ppm.
    • The 3-methylphenyl group contributes aromatic protons as a multiplet at δ 6.8–7.3 ppm and a methyl singlet at δ 2.3–2.5 ppm.
  • ¹³C NMR:

    • The aldehyde carbon appears at δ 190–195 ppm, with pyrrole carbons spanning δ 110–140 ppm.
    • The N-methyl carbon resonates near δ 35–40 ppm, and the 3-methylphenyl methyl carbon at δ 20–25 ppm.

Infrared (IR) Spectroscopy

  • A strong absorption band at 1,700–1,750 cm⁻¹ corresponds to the C=O stretch of the aldehyde group.
  • Aromatic C-H stretches (3-methylphenyl and pyrrole) appear as medium-intensity bands near 3,030 cm⁻¹ (sp² hybridized).
  • Bending vibrations of the methyl groups are observed at 1,380–1,460 cm⁻¹.

Mass Spectrometry (MS)

  • The molecular ion peak appears at m/z 199.25, consistent with the molecular weight.
  • Fragmentation patterns include loss of the aldehyde group (m/z 170) and cleavage of the N-methylphenyl bond (m/z 119).

Table 2: Key Spectroscopic Signals

TechniqueSignal RangeAssignment
¹H NMRδ 9.8–10.1 ppmAldehyde proton
¹H NMRδ 6.5–7.3 ppmAromatic protons
IR1,700–1,750 cm⁻¹C=O stretch
MSm/z 199.25Molecular ion

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types